Cas no 83515-06-4 (5-Bromo-2-phenyl-1H-indole)

5-Bromo-2-phenyl-1H-indole structure
5-Bromo-2-phenyl-1H-indole structure
Product Name:5-Bromo-2-phenyl-1H-indole
CAS No:83515-06-4
MF:C14H10BrN
MW:272.139902591705
MDL:MFCD04151729
CID:708958
PubChem ID:838923
Update Time:2025-08-05

5-Bromo-2-phenyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-phenyl-1H-indole
    • 1H-Indole,5-bromo-2-phenyl-
    • 1H-INDOLE,5-BROMO-2-PHENYL
    • 5-brom-2-phenyl-1H-indole
    • 5-bromo-2-phenyl-indole
    • 1H-INDOLE, 5-BROMO-2-PHENYL-
    • 5-bromo-2-phenylindole
    • 2-Phenyl-5-bromo-1H-indole
    • XGOWHPSXPPZWAH-UHFFFAOYSA-N
    • 2871AC
    • AK116877
    • AX8058839
    • BC4136250
    • 5-Bromo-2-phenyl-1H-indole (ACI)
    • SCHEMBL3976622
    • CHEMBL4204862
    • DTXSID00356973
    • AKOS009042722
    • CS-0060510
    • SY115562
    • DA-02522
    • O11368
    • AN-890/42296199
    • 83515-06-4
    • BDBM50453938
    • MFCD04151729
    • DS-4777
    • MDL: MFCD04151729
    • Inchi: 1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
    • InChI Key: XGOWHPSXPPZWAH-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1

Computed Properties

  • Exact Mass: 271.00000
  • Monoisotopic Mass: 270.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.484
  • Melting Point: 195-196 ºC
  • PSA: 15.79000
  • LogP: 4.59740

5-Bromo-2-phenyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-2-phenyl-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  24 h, rt
Reference
Synthesis of 2-Substituted Indoles through Visible Light-Induced Photocatalytic Cyclizations of Styryl Azides
Xia, Xu-Dong; et al, Advanced Synthesis & Catalysis, 2014, 356(13), 2807-2812

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
Reference
Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles
Ponpandian, Thanasekaran; et al, Tetrahedron Letters, 2012, 53(32), 4248-4252

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium (palladium supported on aminopropyl-functionalized mesocellular foam (P…) Solvents: Water ;  15 h, 40 °C
Reference
C-2 Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts
Malmgren, Joel; et al, Chemistry - A European Journal, 2014, 20(42), 13531-13535

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis(acetato-κO)[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: Acetic acid ;  5 min, 25 °C
1.2 15 h, 60 °C
Reference
Room Temperature Palladium-Catalyzed 2-Arylation of Indoles
Deprez, Nicholas R.; et al, Journal of the American Chemical Society, 2006, 128(15), 4972-4973

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper sulfate Solvents: Octane ;  27 h, 60 °C
Reference
Copper-catalyzed oxidative benzylic C-H cyclization via iminyl radical from intermolecular anion-radical redox relay
Shan, Xiang-Huan; et al, Nature Communications, 2019, 10(1), 1-9

Production Method 6

Reaction Conditions
1.1 Catalysts: Palladium chloride ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  4 h, 80 °C
Reference
NBS-induced intramolecular annulation reactions for the divergent synthesis of fused- and spirocyclic indolines
Luo, Xian; et al, Chemical Communications (Cambridge, 2023, 59(43), 6576-6579

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ;  overnight, 80 °C
Reference
Copper-Catalyzed Enantioselective C-H Arylation between 2-Arylindoles and Hypervalent Iodine Reagents
Liang, Hao; et al, Organic Letters, 2021, 23(23), 9246-9250

Production Method 8

Reaction Conditions
1.1 Reagents: Silver trifluoroacetate Catalysts: Palladium Solvents: Methanol ,  Water ;  12 h, 50 °C
Reference
Pd(0)-embedded-lignocellulosic nanomaterials: A bio-tailored reusable catalyst for selective C2-H arylation of free N-H indoles
Bhattacharjee, Prantika; et al, Sustainable Chemistry and Pharmacy, 2023, 33,

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -10 °C; 15 min, < 10 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
[1,2]-Aryl migration in the synthesis of substituted indoles: scope, mechanism, and high throughput experimentation
Pei, Tao; et al, Tetrahedron, 2009, 65(16), 3285-3291

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper sulfate Solvents: 1,4-Dioxane ;  24 h, 90 °C
1.2 Reagents: Trifluoroacetic acid ,  2-Mercaptobenzoic acid ;  12 h, 30 °C
Reference
Copper-catalyzed oxidative benzylic C-H cyclization via iminyl radical from intermolecular anion-radical redox relay
Shan, Xiang-Huan; et al, Nature Communications, 2019, 10(1), 1-9

Production Method 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 1 atm, 60 °C
Reference
Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones
Wei, Ye; et al, Journal of the American Chemical Society, 2012, 134(22), 9098-9101

Production Method 12

Reaction Conditions
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  48 h, 40 °C
Reference
Bimetallic Catalyzed Synthesis of 2-Arylindoles
Ferro, Rita; et al, Synthesis, 2023, 55(21), 3625-3631

Production Method 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 60 °C
Reference
Rh(III)-catalyzed regioselective C-H activation dialkenylation/annulation cascade for rapid access to 6H-isoindolo[2,1-a]indole
Zhang, Fangming; et al, RSC Advances, 2021, 11(41), 25194-25198

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tricyclohexylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Dimethylformamide ;  1.5 h, 110 °C
Reference
A mild approach for the synthesis of indoles from N-(2-iodo-aryl)formamides and phenylacetylene by a copper(I)- and palladium-catalyzed cascade process
Ahmed, Atiur; et al, Synlett, 2014, 25(17), 2455-2458

Production Method 15

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Methanol ;  40 °C
Reference
Microwave irradiated synthesis of 2-bromo(chloro)indoles via intramolecular cyclization of 2-(gem-dibromo(chloro)vinyl)anilines in the presence of TBAF under metal-free conditions
Wang, Min; et al, RSC Advances, 2014, 4(51), 26918-26923

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Potassium fluoride Catalysts: 5,5′-Dimethyl-2,2′-bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  48 h, 80 °C
Reference
The Development of a Palladium-Catalyzed Tandem Addition/Cyclization for the Construction of Indole Skeletons
Yu, Shuling; et al, Journal of Organic Chemistry, 2017, 82(7), 3631-3638

Production Method 17

Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  140 °C
Reference
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1
Prior, Allan M.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399

Production Method 18

Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  rt → 140 °C; > 1 h, 140 °C
Reference
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors
Yu, Xufen; et al, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847

Production Method 19

Reaction Conditions
1.1 Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt, hydrate (2:1:?) Solvents: 1,2-Dichloroethane ;  4 h, reflux
Reference
Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis
Hiroya, Kou; et al, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Acetic acid ;  8 h, 1 atm, rt
Reference
Multi-site cyclization via initial C-H activation using a rhodium(III) catalyst: rapid assembly of frameworks containing indoles and indolines
Huang, Ji-Rong; et al, Chemical Communications (Cambridge, 2015, 51(14), 2844-2847

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Acetic acid ;  16 h, rt
Reference
O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles
Cremer, Christopher ; et al, JACS Au, 2022, 2(6), 1318-1323

Production Method 22

Reaction Conditions
1.1 1 h, 110 °C
1.2 Solvents: Water ;  0 °C
Reference
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer
La Regina, Giuseppe; et al, Journal of Medicinal Chemistry, 2015, 58(15), 5789-5807

Production Method 23

Reaction Conditions
1.1 120 °C; 120 °C → rt
1.2 Solvents: Water ;  cooled
Reference
Acid-catalyzed cleavage of C-C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis
Chen, Shaomin; et al, Chemical Communications (Cambridge, 2021, 57(80), 10431-10434

Production Method 24

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Ethanol ;  100 °C; 100 °C → rt
1.2 Reagents: Phosphoric acid ;  120 °C; 120 °C → rt
1.3 Reagents: Water ;  cooled
Reference
Through-Space 1,4-Palladium Migration and 1,2-Aryl Shift: Direct Access to Dibenzo[a,c]carbazoles through a Triple C-H Functionalization Cascade
Bhunia, Samir Kumar; et al, Chemistry - A European Journal, 2015, 21(47), 16786-16791

Production Method 25

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Ethanol ;  100 °C; 100 °C → rt
1.2 Reagents: Phosphoric acid ;  120 °C; 120 °C → rt
1.3 Solvents: Water ;  rt
Reference
Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles
Yang, Kai; et al, Angewandte Chemie, 2020, 59(8), 3294-3299

Production Method 26

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Norbornene ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ,  Water ;  70 °C
Reference
Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation
Gao, Yadong; et al, Tetrahedron Letters, 2017, 58(23), 2213-2216

Production Method 27

Reaction Conditions
1.1 Catalysts: Perfluorooctanoic acid ,  Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ;  24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ;  rt; 30 min, rt
1.3 Reagents: Potassium acetate ,  Oxygen Solvents: Water ;  24 h, 100 °C
Reference
Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform
Huang, Yuan-Biao; et al, Journal of Catalysis, 2016, 333, 1-7

Production Method 28

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Palladium diacetate Solvents: Water ;  48 h, 80 °C
Reference
Palladium-catalyzed tandem addition/cyclization in aqueous medium: synthesis of 2-arylindoles
Yu, Shuling; et al, Organic & Biomolecular Chemistry, 2017, 15(20), 4300-4307

5-Bromo-2-phenyl-1H-indole Raw materials

5-Bromo-2-phenyl-1H-indole Preparation Products

5-Bromo-2-phenyl-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:83515-06-4)5-Bromo-2-phenyl-1H-indole
Order Number:A1180422
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:44
Price ($):322.0
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Amadis Chemical Company Limited
(CAS:83515-06-4)5-Bromo-2-phenyl-1H-indole
A1180422
Purity:99%
Quantity:5g
Price ($):322.0
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